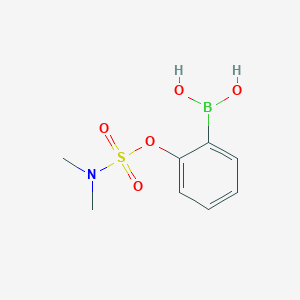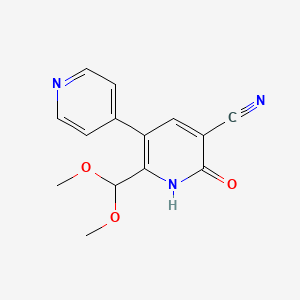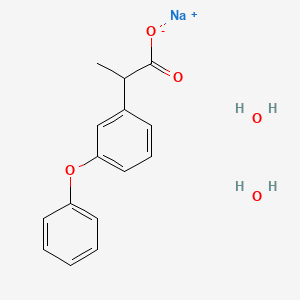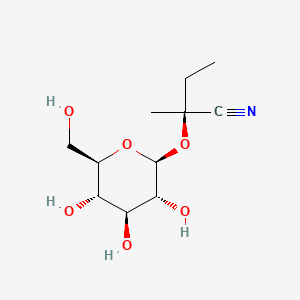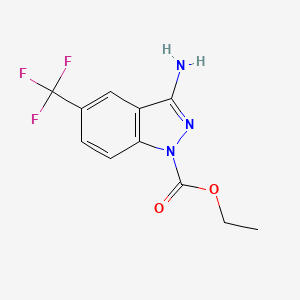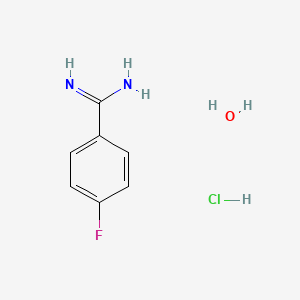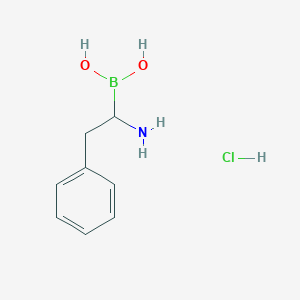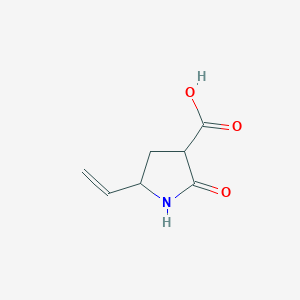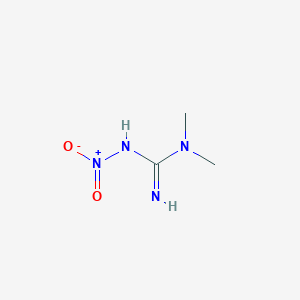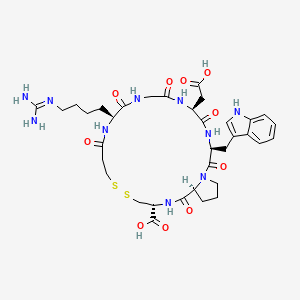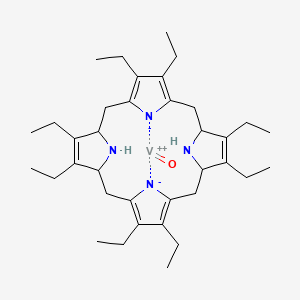
Mefluidide-diolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mefluidide-diolamine is a chemical compound with the molecular formula C15H24F3N3O5S. It is known for its use as a plant growth regulator and herbicide. The compound is a derivative of mefluidide and is primarily used to suppress seed heads and reduce the growth of grasses and other plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mefluidide-diolamine involves the reaction of mefluidide with diethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Mefluidide: Mefluidide is synthesized by reacting 2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]aniline with acetic anhydride.
Reaction with Diethanolamine: Mefluidide is then reacted with diethanolamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Quality control measures are implemented to monitor the composition and properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mefluidide-diolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mefluidide-diolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: The compound is studied for its effects on plant growth and development, particularly in regulating seed head formation and growth suppression.
Medicine: Research is ongoing to explore potential medicinal applications of this compound, including its effects on cellular processes and potential therapeutic uses.
Industry: This compound is used in the agricultural industry as a plant growth regulator and herbicide to manage vegetation and improve crop yields .
Wirkmechanismus
The mechanism of action of mefluidide-diolamine involves its uptake by plant tissues, where it interferes with cellular processes that regulate growth and development. The compound is absorbed by roots and leaves, and it translocates within the plant to target specific tissues. It inhibits cell elongation and division, leading to reduced growth and suppression of seed head formation. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect hormonal pathways and cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Mefluidide-diolamine is unique in its specific action as a plant growth regulator and herbicide. Similar compounds include:
Mefluidide: The parent compound of this compound, used for similar purposes in plant growth regulation.
Paclobutrazol: Another plant growth regulator that inhibits gibberellin biosynthesis and reduces plant growth.
Imazapyr: A herbicide that inhibits the synthesis of branched-chain amino acids in plants.
This compound stands out due to its specific chemical structure and its combined properties as a growth regulator and herbicide, making it a valuable tool in agricultural and scientific research .
Eigenschaften
CAS-Nummer |
53780-36-2 |
|---|---|
Molekularformel |
C15H24F3N3O5S |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C11H13F3N2O3S.C4H11NO2/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14;6-3-1-5-2-4-7/h4-5,16H,1-3H3,(H,15,17);5-7H,1-4H2 |
InChI-Schlüssel |
JDMXBYDZNLFFCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C.C(CO)NCCO |
Dichte |
0.69 g/cu cm at 25 °C |
melting_point |
106-108 °C |
Physikalische Beschreibung |
Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] Aqueous solution: Dark brown odorless liquid; [3M MSDS] |
Löslichkeit |
In water, 556 mg/g at 25 °C |
Dampfdruck |
<1.0X10-7 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
